molecular formula C26H27NO5 B13935094 Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- CAS No. 63868-57-5

Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)-

Cat. No.: B13935094
CAS No.: 63868-57-5
M. Wt: 433.5 g/mol
InChI Key: SYFZORWSQSMBEA-UHFFFAOYSA-N
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Description

Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- is a chemical compound known for its unique structure and properties. It features a morpholine ring substituted with a 3,5-dibenzyloxy-4-methoxybenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- typically involves the reaction of morpholine with 3,5-dibenzyloxy-4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the benzoyl substitution.

    N-Benzoylmorpholine: Contains a single benzoyl group.

    N-(3,5-Dibenzyloxybenzoyl)morpholine: Lacks the methoxy group.

Uniqueness

Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- is unique due to the presence of both dibenzyloxy and methoxy groups on the benzoyl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

63868-57-5

Molecular Formula

C26H27NO5

Molecular Weight

433.5 g/mol

IUPAC Name

[4-methoxy-3,5-bis(phenylmethoxy)phenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C26H27NO5/c1-29-25-23(31-18-20-8-4-2-5-9-20)16-22(26(28)27-12-14-30-15-13-27)17-24(25)32-19-21-10-6-3-7-11-21/h2-11,16-17H,12-15,18-19H2,1H3

InChI Key

SYFZORWSQSMBEA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1OCC2=CC=CC=C2)C(=O)N3CCOCC3)OCC4=CC=CC=C4

Origin of Product

United States

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